Nicotianamine Nicotianamine (S,S,S)-nicotianamine is the (S,S,S)-stereoisomer of nicotianamine. It has a role as a chelator, an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor and a plant metabolite. It is functionally related to a (S)-azetidine-2-carboxylic acid. It is a conjugate acid of a (S,S,S)-nicotianamine monoanion. It is an enantiomer of a (R,R,R)-nicotianamine. It is a tautomer of a (S,S,S)-nicotianamine trizwitterion.
Nicotianamine is a natural product found in Glycine max, Streptomyces, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 34441-14-0
VCID: VC20772929
InChI: InChI=1S/C12H21N3O6/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m0/s1
SMILES: C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N
Molecular Formula: C12H21N3O6
Molecular Weight: 303.31 g/mol

Nicotianamine

CAS No.: 34441-14-0

Cat. No.: VC20772929

Molecular Formula: C12H21N3O6

Molecular Weight: 303.31 g/mol

* For research use only. Not for human or veterinary use.

Nicotianamine - 34441-14-0

Specification

Description (S,S,S)-nicotianamine is the (S,S,S)-stereoisomer of nicotianamine. It has a role as a chelator, an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor and a plant metabolite. It is functionally related to a (S)-azetidine-2-carboxylic acid. It is a conjugate acid of a (S,S,S)-nicotianamine monoanion. It is an enantiomer of a (R,R,R)-nicotianamine. It is a tautomer of a (S,S,S)-nicotianamine trizwitterion.
Nicotianamine is a natural product found in Glycine max, Streptomyces, and other organisms with data available.
CAS No. 34441-14-0
Molecular Formula C12H21N3O6
Molecular Weight 303.31 g/mol
IUPAC Name (2S)-1-[(3S)-3-[[(3S)-3-amino-3-carboxypropyl]amino]-3-carboxypropyl]azetidine-2-carboxylic acid
Standard InChI InChI=1S/C12H21N3O6/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m0/s1
Standard InChI Key KRGPXXHMOXVMMM-CIUDSAMLSA-N
Isomeric SMILES C1CN([C@@H]1C(=O)O)CC[C@@H](C(=O)O)NCC[C@@H](C(=O)O)N
SMILES C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N
Canonical SMILES C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N

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